Molecular Mass Shift of +3.02 Da vs. Non-Deuterated Parent Enables Unambiguous Mass Spectrometric Discrimination
The target compound exhibits a monoisotopic molecular mass of 203.297 g/mol, which is 3.017 g/mol heavier than the non-deuterated parent tert-butyl ((3R,4S)-4-methylpyrrolidin-3-yl)carbamate (200.280 g/mol) . This M+3 mass difference permits mass spectrometer-based differentiation at unit resolution, enabling the deuterated compound to serve as an ideal co-eluting internal standard in LC-MS/MS assays without interference from the analyte signal. Class-level evidence confirms that a minimum mass shift of +3 Da is recommended to avoid isotopic overlap between analyte and internal standard in selected reaction monitoring (SRM) [1].
| Evidence Dimension | Monoisotopic molecular mass |
|---|---|
| Target Compound Data | 203.297 g/mol (C10D3H17N2O2) |
| Comparator Or Baseline | Non-deuterated parent: 200.280 g/mol (C10H20N2O2) |
| Quantified Difference | +3.017 Da (M+3 mass shift) |
| Conditions | Exact mass calculation; vendor specification (TRC/TR-M339047) |
Why This Matters
The +3 Da mass shift is the minimum required to eliminate isotopic cross-talk between analyte and internal standard channels in SRM-based LC-MS/MS quantification, directly enabling regulatory-compliant bioanalytical method validation.
- [1] Stokvis, E.; Rosing, H.; Beijnen, J.H. Stable isotopically labeled internal standards in quantitative bioanalysis using liquid chromatography/mass spectrometry: necessity or not? Rapid Commun. Mass Spectrom. 2005, 19, 401–407. DOI: 10.1002/rcm.1790. View Source
